3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
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Overview
Description
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity. They are used in various applications, including as solvents, catalysts, and electrolytes in batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with ethanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid by-product. The resulting product is then purified through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, reduced imidazolium derivatives, and sulfonate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.
Mechanism of Action
The mechanism by which 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The ethanesulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium trifluoroacetate
- 1-Ethyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate offers unique properties due to the presence of the ethanesulfonate group. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it particularly useful in applications requiring high ionic conductivity and thermal stability.
Biological Activity
3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate (CAS No. 262297-13-2) is a compound belonging to the class of imidazolium salts. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C8H16N2O4S, with a molecular weight of approximately 236.29 g/mol. The compound features a sulfonate group which is significant for its solubility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₆N₂O₄S |
Molecular Weight | 236.29 g/mol |
CAS Number | 262297-13-2 |
Solubility | High (due to sulfonate) |
Antimicrobial Properties
Research has indicated that imidazolium salts possess notable antimicrobial properties. A study demonstrated that derivatives of imidazolium, including 3-butyl-1-methyl variants, exhibit antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the compound, which interacts with negatively charged components on the bacterial surface .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate can induce cytotoxic effects in cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 10 μM over a three-day period . The compound's ability to inhibit tumor growth was further confirmed in xenograft models where it demonstrated a decrease in tumor size compared to controls.
The precise mechanism by which 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate exerts its biological effects is still under investigation. However, it is hypothesized that the imidazolium ring plays a crucial role in interacting with biological membranes and proteins, potentially leading to apoptosis in cancer cells. Additionally, its sulfonate group may enhance solubility and bioavailability, facilitating cellular uptake and activity .
Case Studies
Several studies have explored the biological activity of imidazolium salts:
- Antibacterial Activity : A comparative study on various imidazolium salts showed that those with longer alkyl chains exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antitumor Effects : In a study focusing on triple-negative breast cancer models, compounds similar to 3-butyl-1-methyl-imidazolium were shown to significantly reduce tumor growth when administered at therapeutic doses .
Properties
CAS No. |
919788-11-7 |
---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;ethanesulfonate |
InChI |
InChI=1S/C8H16N2.C2H6O3S/c1-3-4-5-10-7-6-9(2)8-10;1-2-6(3,4)5/h6-7H,3-5,8H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI Key |
MDSBAFLOQJDAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
Origin of Product |
United States |
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